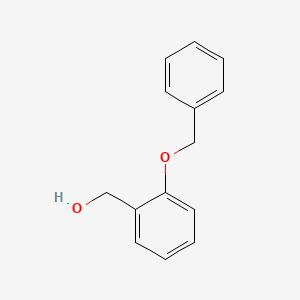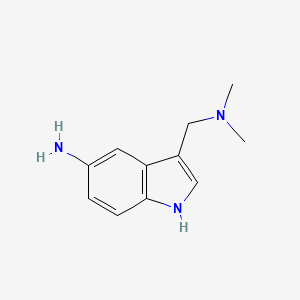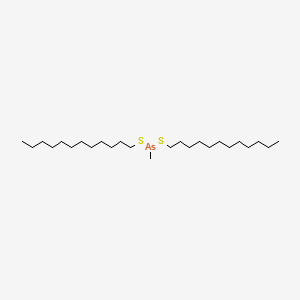
bis(dodecylsulfanyl)-methylarsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(dodecylsulfanyl)-methylarsane is a chemical compound with the molecular formula C25H53AsS2. It is also known as methylarsonodithious acid didodecyl ester. This compound is characterized by its unique structure, which includes an arsenic atom bonded to a methyl group and two dodecylthio groups. It is typically a colorless to pale yellow oily liquid with a distinct sulfur-like odor .
Preparation Methods
The synthesis of arsine, bis(dodecylthio)methyl- involves a multi-step chemical process. One common method includes the reaction of arsenous acid with hydrogen sulfide, followed by the reaction with dodecanol. This process requires specialized chemical synthesis techniques and controlled reaction conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
Chemical Reactions Analysis
bis(dodecylsulfanyl)-methylarsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols .
Scientific Research Applications
bis(dodecylsulfanyl)-methylarsane has diverse applications in scientific research In chemistry, it is used as a reagent in organic synthesis and catalysis In biology, it serves as a tool for studying the effects of arsenic-containing compounds on biological systemsAdditionally, it is used in the industry as a fungicide and insecticide for controlling pests and diseases in various crops .
Mechanism of Action
The mechanism of action of arsine, bis(dodecylthio)methyl- involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, affecting their function and leading to cellular toxicity. This interaction can result in the inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparison with Similar Compounds
bis(dodecylsulfanyl)-methylarsane is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other organoarsenic compounds such as triphenylarsine and dimethylarsine. These compounds share some chemical properties but differ in their specific applications and reactivity. For example, triphenylarsine is commonly used in the semiconductor industry, while arsine, bis(dodecylthio)methyl- is primarily used as a pesticide and research reagent .
Properties
IUPAC Name |
bis(dodecylsulfanyl)-methylarsane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53AsS2/c1-4-6-8-10-12-14-16-18-20-22-24-27-26(3)28-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBEZAMXFGUGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS[As](C)SCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53AsS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179473 |
Source


|
| Record name | Arsine, bis(dodecylthio)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-18-5 |
Source


|
| Record name | Arsine, bis(dodecylthio)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine, bis(dodecylthio)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

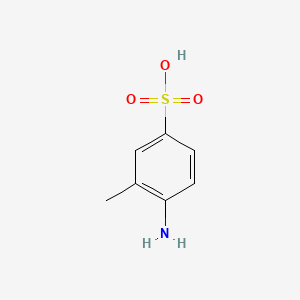
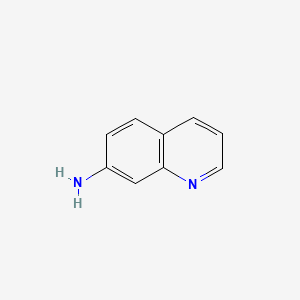
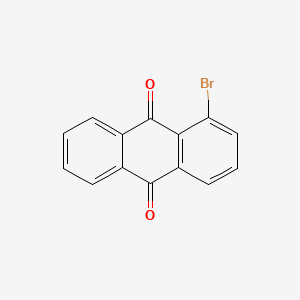


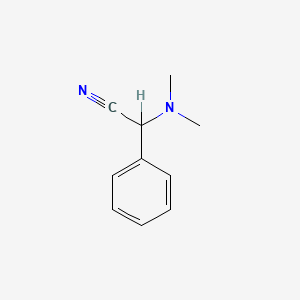
![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)


